![molecular formula C18H17BrN2O2 B4080497 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol](/img/structure/B4080497.png)
1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol
Übersicht
Beschreibung
1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol, also known as carvedilol, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, heart failure, and angina. The chemical structure of carvedilol consists of a beta-blocker core, a phenyl ring, and an imidazole ring, which are responsible for its pharmacological properties.
Wirkmechanismus
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the effects of the sympathetic nervous system on cardiac function. It also has alpha-blocking activity, which further reduces peripheral vascular resistance and blood pressure. The imidazole ring in 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol is responsible for its antioxidant activity, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Carvedilol has been shown to improve left ventricular function, reduce myocardial oxygen demand, and decrease peripheral vascular resistance. It also has lipid-lowering effects, as it reduces serum triglycerides and increases high-density lipoprotein cholesterol levels. Carvedilol has been shown to have antioxidant properties, which may contribute to its cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol is a widely used beta-blocker that has been extensively studied for its therapeutic potential in cardiovascular diseases. It is readily available and has a well-established safety profile. However, its non-selective beta-blocking activity may limit its use in certain patient populations, such as those with asthma or chronic obstructive pulmonary disease.
Zukünftige Richtungen
1. Investigating the potential use of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in cancer therapy, including its effects on tumor growth and metastasis.
2. Exploring the cardioprotective effects of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in other cardiovascular diseases, such as atherosclerosis and myocardial infarction.
3. Developing new formulations of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol for improved pharmacokinetics and bioavailability.
4. Investigating the mechanisms underlying the antioxidant activity of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol and its potential use in the treatment of oxidative stress-related diseases.
5. Examining the potential use of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in combination with other drugs for improved therapeutic efficacy.
Conclusion:
Carvedilol is a non-selective beta-blocker that has been extensively studied for its therapeutic potential in various cardiovascular diseases. Its mechanism of action involves blocking beta-adrenergic receptors in the heart, reducing the effects of the sympathetic nervous system on cardiac function, and reducing peripheral vascular resistance. Carvedilol has been shown to have beneficial effects on cardiac function, blood pressure, and lipid metabolism. It also has antioxidant properties, which may contribute to its cardioprotective effects. Future research directions include investigating the potential use of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in cancer therapy, developing new formulations for improved pharmacokinetics and bioavailability, and examining the mechanisms underlying its antioxidant activity.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic potential in various cardiovascular diseases, including hypertension, heart failure, and angina. It has been shown to have beneficial effects on cardiac function, blood pressure, and lipid metabolism. In addition, 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol has been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and metastasis in preclinical models.
Eigenschaften
IUPAC Name |
1-(4-bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-6-8-17(9-7-15)23-12-16(22)10-21-11-18(20-13-21)14-4-2-1-3-5-14/h1-9,11,13,16,22H,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNGUMFVLYDQPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(COC3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.